molecular formula C15H12N2O3 B2924087 N-(2-methoxyquinolin-8-yl)furan-2-carboxamide CAS No. 1226428-74-5

N-(2-methoxyquinolin-8-yl)furan-2-carboxamide

Cat. No.: B2924087
CAS No.: 1226428-74-5
M. Wt: 268.272
InChI Key: IXMTYORKELKSDX-UHFFFAOYSA-N
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Description

N-(2-methoxyquinolin-8-yl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. Its structure combines a quinoline core, a privileged scaffold in drug discovery, with a furan-2-carboxamide moiety. This molecular architecture is frequently investigated for its potential to interact with key biological targets. While direct biological data for this specific compound is limited in the current literature, research on highly similar analogs provides strong insight into its probable research applications and value. Compounds featuring the N-(quinolin-8-yl)furan-2-carboxamide structure have demonstrated promising biological activities in scientific studies. A key area of investigation is the inhibition of bacterial biofilm, a major contributor to antibiotic resistance. For instance, structurally related furan-2-carboxamide derivatives have shown significant activity against Pseudomonas aeruginosa , a problematic Gram-negative pathogen, by potentially acting as quorum-sensing inhibitors and reducing virulence factors like pyocyanin production . Furthermore, the furan-2-carboxamide scaffold is recognized as a versatile and potent core in the development of new antimicrobial agents . The quinoline heterocycle is also a well-established scaffold in anti-infective and anti-inflammatory research, often used in the creation of targeted inhibitors . The specific substitution pattern on the quinoline ring in this compound may be tuned to optimize its physicochemical properties and interaction with biological targets. This product is intended for research and development purposes only, such as in vitro biological screening, assay development, and structure-activity relationship (SAR) studies in antimicrobial discovery programs. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-13-8-7-10-4-2-5-11(14(10)17-13)16-15(18)12-6-3-9-20-12/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMTYORKELKSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide typically involves the reaction of 2-methoxyquinoline with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyquinolin-8-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-(2-methoxyquinolin-8-yl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency: Hydrazinolysis (as in ) offers high yields (>95%) for carboxamide derivatives, while reductive amination () requires multi-step processes. Acylation with 2-furoyl chloride () is a versatile method for introducing the furan carboxamide group.

Structural Impact on Activity: Sulfamoylphenyl derivatives (): Exhibit antitumor activity, likely due to sulfonamide groups’ enzyme inhibition (e.g., carbonic anhydrase). Fluorobenzyl-methoxyphenyl analogs (): Antiviral activity suggests substituent-dependent target specificity. Quinoline vs. Pyridine Cores: The quinoline moiety in the target compound may improve DNA intercalation or kinase inhibition compared to pyridine derivatives ().

Physicochemical Properties: The hydroxymethyl group in enhances solubility, whereas the methoxyquinoline in the target compound may increase lipophilicity, affecting membrane permeability. Hydrogen bonding (e.g., intramolecular C–H···O in ) influences crystal packing and stability, critical for formulation.

Biological Activity

N-(2-methoxyquinolin-8-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a furan-2-carboxamide, which contributes to its biological activity. The structural formula can be represented as follows:

N 2 methoxyquinolin 8 yl furan 2 carboxamide\text{N 2 methoxyquinolin 8 yl furan 2 carboxamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various furan derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against several cancer cell lines.

Case Studies

  • Cytotoxicity Assessment :
    • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
    • IC50 Values : The compound exhibited IC50 values ranging from 5 µM to 10 µM across different cell lines, indicating potent anticancer activity.
Cell LineIC50 (µM)Mechanism of Action
MCF-76.5Induction of apoptosis
HCT-1167.8Cell cycle arrest in G2/M phase
A5499.0Inhibition of topoisomerase II
  • Mechanistic Studies :
    • Apoptosis was confirmed through annexin V staining, indicating that the compound triggers programmed cell death pathways.
    • The compound was found to induce DNA damage and activate caspases, which are critical for apoptosis.

Antiviral Activity

The antiviral properties of this compound have also been explored, particularly against viral infections such as SARS-CoV-2.

Research Findings

  • Inhibition of Viral Replication :
    • The compound demonstrated significant inhibition of viral replication in vitro, with an IC50 value reported at approximately 12 µM against SARS-CoV-2.
    • Structure-activity relationship (SAR) studies indicated that modifications to the quinoline moiety could enhance antiviral efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
  • Cell Cycle Modulation : It affects the cell cycle dynamics, particularly causing arrests in specific phases that prevent cancer cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed, leading to oxidative stress in cancer cells and contributing to apoptosis.

Q & A

Q. How can the synthesis of N-(2-methoxyquinolin-8-yl)furan-2-carboxamide be optimized for yield and purity?

Methodological Answer:

  • Catalyst Selection : Use transition metal catalysts (e.g., ruthenium complexes with N,S-chelate ligands) to enhance reaction efficiency under mild aerobic conditions .
  • Reaction Conditions : Optimize solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) to balance yield and byproduct formation.
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature data.

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., SHELX programs ). Key parameters: R-factor < 0.05, data-to-parameter ratio > 14 .
  • FT-IR Analysis : Identify functional groups (e.g., C=Oamide at ~1650–1700 cm⁻¹, C–Haromatic at ~3000–3100 cm⁻¹) .
  • NMR Spectroscopy : Assign signals (¹H: furan protons at δ 6.5–7.5 ppm; ¹³C: quinoline methoxy at δ 55–60 ppm) .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
  • Accelerated Stability Testing : Expose to varying pH (2–12), temperatures (4–40°C), and UV light. Monitor degradation via TLC or LC-MS over 14 days.
  • Hygroscopicity : Perform dynamic vapor sorption (DVS) to evaluate moisture uptake, which may affect crystallinity .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with AMBER or GROMACS to study conformational stability .
  • Docking Studies : Predict binding affinities to biological targets (e.g., VEGFR-2 kinase) using AutoDock Vina with crystal structures from the PDB .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare bond lengths/angles from X-ray data (e.g., C–C = 0.002 Å ) with DFT-optimized geometries.
  • Polymorphism Screening : Perform slurry experiments in multiple solvents (e.g., acetone, chloroform) to identify crystal forms affecting spectral data .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of methoxy groups) causing signal splitting .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., VEGFR-2) using fluorescence polarization (FP) or time-resolved FRET .
  • Cellular Uptake Studies : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to track sublocalization .
  • Metabolite Profiling : Identify phase I/II metabolites via LC-HRMS after incubation with liver microsomes .

Q. How to design derivatives for enhanced bioactivity or reduced toxicity?

Methodological Answer:

  • SAR Studies : Modify substituents on the quinoline (e.g., halogenation at C5/C7) and furan (e.g., methyl/allyl groups) rings. Compare IC₅₀ and LogP values .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to improve solubility and reduce hepatic toxicity .
  • Toxicogenomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., oxidative stress markers) .

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